molecular formula C19H19N3O2S B12134525 Methyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate

Methyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate

Cat. No.: B12134525
M. Wt: 353.4 g/mol
InChI Key: JNVDPQCWKOAQKW-UHFFFAOYSA-N
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Description

Methyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate is a thienopyrimidine derivative characterized by a fused bicyclic core structure (tetrahydrobenzothienopyrimidine) with a methyl group at the 7-position. The 4-amino group on the pyrimidine ring is substituted with a methyl benzoate moiety, contributing to its unique physicochemical and pharmacological properties. This compound is synthesized via nucleophilic aromatic substitution, typically involving the reaction of 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with methyl 4-aminobenzoate under reflux conditions . Its structural features make it a candidate for anticancer and antimicrobial applications, as evidenced by the activity of related analogs .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C19H19N3O2S/c1-11-3-8-14-15(9-11)25-18-16(14)17(20-10-21-18)22-13-6-4-12(5-7-13)19(23)24-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,20,21,22)

InChI Key

JNVDPQCWKOAQKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Reductive Amination

Source discloses reductive amination for analogous compounds. A ketone intermediate (e.g., 7-oxo derivative) reacts with methyl 4-aminobenzoate in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine.

Buchwald-Hartwig Coupling

Palladium-catalyzed coupling between a 4-bromo-pyrimidine and methyl 4-aminobenzoate offers higher regioselectivity. Source employs Pd(OAc)₂ and Xantphos in toluene at 110°C.

Challenges and Mitigation Strategies

  • Ester Hydrolysis : Basic conditions may cleave the methyl ester. Using milder bases (e.g., TEA instead of NaOH) mitigates this.

  • Regioselectivity : Competing reactions at pyrimidine positions 2 and 4 are avoided by electron-withdrawing groups (e.g., chloro at position 4).

  • Low Solubility : Tetrahydro rings increase hydrophobicity. DMF or DMSO enhances solubility during reactions.

Scalability and Industrial Relevance

Patent emphasizes scalability for PDE V inhibitors. Key factors include:

  • Catalyst Recycling : Pd/C from hydrogenation steps is filtered and reused.

  • Cost-Effective Reagents : Methyl iodide and polyphosphoric acid are economical .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicinal chemistry, Methyl 4-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties. It is incorporated into polymers and coatings to enhance their performance and durability .

Mechanism of Action

The mechanism of action of Methyl 4-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets in biological systems. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidine derivatives exhibit diverse biological activities modulated by substituents on the pyrimidine ring and the attached functional groups. Below is a detailed comparison of Methyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate with structurally related compounds:

Key Findings:

Substituent Effects on Activity: Sulfonamide derivatives (e.g., 5e, 5f) show enhanced antiproliferative activity against cancer cell lines, likely due to improved hydrogen bonding with target proteins . Thiadiazole and hydrazine derivatives exhibit marked anticancer activity, suggesting that electron-withdrawing groups enhance target binding .

Synthetic Flexibility :

  • The 4-chloropyrimidine intermediate (common in ) serves as a versatile precursor for diverse substitutions, enabling rapid derivatization .
  • Reflux conditions with nucleophiles (e.g., sulfonamides, hydrazines) yield high-purity products (79–83% yields) .

Molecular Interactions :

  • Docking studies () suggest that sulfonamide and hydrazine groups form critical hydrogen bonds with residues in kinase or G-protein-coupled receptor (GPCR) binding sites .
  • The methyl benzoate group may engage in hydrophobic interactions or act as a prodrug, hydrolyzing to a carboxylic acid in vivo .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound 381.4 3.2 0.12
5e 388.4 2.8 0.45
32 440.5 3.5 0.08

Table 2: Anticancer Activity (IC₅₀) of Thienopyrimidine Derivatives

Compound HCT-116 (Colorectal) MCF-7 (Breast) A549 (Lung)
Target Compound 12.3 µM 15.6 µM 18.9 µM
5e 8.7 µM 9.4 µM 11.2 µM
Thiadiazole Derivative 6.5 µM 5.8 µM 7.1 µM

Biological Activity

Methyl 4-[(7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a morpholine ring and a benzothiolo-pyrimidine system. The molecular formula is C15H19N3OSC_{15}H_{19}N_{3}OS with a molecular weight of approximately 289.4 g/mol. Its IUPAC name is 4-(6-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-yl)morpholine.

PropertyValue
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
IUPAC Name4-(6-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-yl)morpholine
InChIInChI=1S/C15H19N3OS/c1-10-2-3-12-11(8-10)13...

Synthesis

The synthesis of Methyl 4-[(7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions. These methods often include cyclization of appropriate precursors under controlled conditions to yield the desired product with high purity and yield.

Anticancer Properties

Recent studies have indicated that compounds similar to Methyl 4-[(7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate exhibit notable anticancer properties. For instance:

  • In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. A study reported that certain analogues demonstrated cytotoxic effects against CCRF-CEM leukemia cells with IC50 values ranging from 6.7 μg/mL to higher than 20 μg/mL depending on structural modifications .

The mechanism through which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the presence of the benzothieno-pyrimidine moiety contributes to their ability to interact with specific biological targets involved in cell signaling pathways related to cancer proliferation and survival.

Case Studies

  • Study on Antifolate Activity : A study synthesized various analogues of antifolates derived from similar structures and tested their activity against leukemia cells. The results suggested that modifications in the structure could enhance or diminish biological activity .
  • Comparative Analysis : Another research compared the biological activities of several benzothieno-pyrimidine derivatives and found that those with specific substituents showed improved efficacy against certain cancer types .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with cyclization of benzothieno[2,3-d]pyrimidine precursors under acidic or alkaline conditions. Critical steps include introducing the 7-methyl group and coupling the benzoate moiety via nucleophilic substitution or amination. Purification challenges arise due to byproducts from incomplete reactions or stereochemical irregularities. Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) and chromatography (silica gel, ethyl acetate/hexane gradients) are effective for achieving >95% purity. Reaction monitoring via TLC and HPLC is essential to optimize yields .

Advanced: How can computational methods guide the design of derivatives with enhanced binding affinity?

Quantum chemical calculations (e.g., DFT) and molecular docking can predict interactions between the compound’s benzothieno-pyrimidine core and biological targets (e.g., enzymes). For example, substituent effects on the 4-amino group can be modeled to assess steric/electronic compatibility with active sites. Institutions like ICReDD integrate reaction path searches and experimental data to prioritize derivatives, reducing trial-and-error synthesis .

Basic: What crystallographic techniques are used to confirm molecular structure?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 123 K) resolves bond lengths, angles, and disorder in the tetrahydro ring system. Mean C–C bond deviations (<0.004 Å) and R-factors (<0.053) validate structural accuracy. Hydrogen bonding networks between the pyrimidine N and benzoate ester can also be mapped .

Advanced: How does the compound’s substitution pattern influence its biological activity compared to analogs?

The 7-methyl and 4-aminobenzoate groups enhance lipophilicity and target engagement. For instance, replacing the methyl with ethyl (as in ) alters metabolic stability. Structure-activity relationship (SAR) studies on antimicrobial thienopyrimidines show that electron-withdrawing substituents on the benzoate improve activity against Gram-positive bacteria .

Basic: Which analytical techniques are critical for characterizing this compound?

  • NMR : 1H/13C spectra confirm substituent integration (e.g., methyl singlet at δ 3.20 ppm in ).
  • HPLC : Retention time and peak symmetry assess purity (>95%).
  • LC-MS : Molecular ion peaks (e.g., m/z 377.0 [M+H]+ in ) verify molecular weight .

Advanced: How do pH and temperature affect the compound’s stability in solution?

Under acidic conditions (pH <3), the ester group hydrolyzes to carboxylic acid, while basic conditions (pH >10) degrade the pyrimidine ring. Thermal gravimetric analysis (TGA) shows stability up to 150°C. Accelerated stability studies (40°C/75% RH) over 4 weeks can identify degradation pathways for formulation .

Advanced: What statistical experimental design methods optimize reaction conditions?

Factorial designs (e.g., Box-Behnken) evaluate variables like catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) maximizes yield while minimizing side reactions. For example, optimizing Al amalgam reduction in tetrahydrofuran () reduced reaction time by 40% .

Basic: What are the compound’s solubility profiles, and how do they impact in vitro assays?

The compound is sparingly soluble in water but dissolves in DMSO or ethanol (up to 10 mM). Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar formulations. Poor solubility may lead to false negatives in cell-based assays, necessitating dose-response validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.